Emtricitabine phosphonic acid triethylammonium salt
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Overview
Description
Emtricitabine phosphonic acid triethylammonium salt is a biochemical compound with the molecular formula C14H26FN4O5PS and a molecular weight of 412.42 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of emtricitabine, which is a nucleoside reverse transcriptase inhibitor used in the treatment of HIV .
Chemical Reactions Analysis
Emtricitabine phosphonic acid triethylammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Emtricitabine phosphonic acid triethylammonium salt is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Utilized in the development of antiviral drugs, particularly for the treatment of HIV.
Industry: Applied in the production of biochemical reagents and standards
Mechanism of Action
The mechanism of action of emtricitabine phosphonic acid triethylammonium salt involves its role as a nucleoside reverse transcriptase inhibitor. It inhibits the reverse transcriptase enzyme, which is essential for the replication of HIV. By blocking this enzyme, the compound prevents the transcription of viral RNA into DNA, thereby inhibiting the replication of the virus .
Comparison with Similar Compounds
Emtricitabine phosphonic acid triethylammonium salt can be compared with other similar compounds, such as:
Tenofovir disoproxil fumarate: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Lamivudine: A nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
The uniqueness of this compound lies in its specific molecular structure and its effectiveness in inhibiting the reverse transcriptase enzyme .
Properties
Molecular Formula |
C14H25FN4O5PS+ |
---|---|
Molecular Weight |
411.41 g/mol |
IUPAC Name |
[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxido-oxophosphanium;triethylazanium |
InChI |
InChI=1S/C8H9FN3O5PS.C6H15N/c9-4-1-12(8(13)11-7(4)10)5-3-19-6(17-5)2-16-18(14)15;1-4-7(5-2)6-3/h1,5-6H,2-3H2,(H2,10,11,13);4-6H2,1-3H3/p+1/t5-,6+;/m0./s1 |
InChI Key |
WAZHBZDVSUEVKN-RIHPBJNCSA-O |
Isomeric SMILES |
CC[NH+](CC)CC.C1[C@H](O[C@H](S1)CO[P+](=O)[O-])N2C=C(C(=NC2=O)N)F |
Canonical SMILES |
CC[NH+](CC)CC.C1C(OC(S1)CO[P+](=O)[O-])N2C=C(C(=NC2=O)N)F |
Origin of Product |
United States |
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